Superior In Vivo Induction Efficacy Over IPTG via Lac Permease-Mediated Concentration
In vivo experiments demonstrate that exogenously supplied allolactose is a more effective inducer of the lac operon than the synthetic analog IPTG. This superior efficacy is attributed to the ability of allolactose, but not IPTG, to be actively concentrated within cells by the lac permease (lacY gene product) [1][2]. This transport-based advantage represents a critical differentiator for applications where the physiological magnitude or sensitivity of induction is a key experimental parameter.
| Evidence Dimension | Induction efficacy (qualitative assessment of reporter gene expression in E. coli) |
|---|---|
| Target Compound Data | More effective inducer than IPTG in vivo |
| Comparator Or Baseline | IPTG (isopropyl-β-D-thiogalactopyranoside) |
| Quantified Difference | Allolactose > IPTG (in vivo); mechanistic basis: permease transport selectivity |
| Conditions | In vivo; Escherichia coli; lac operon reporter gene expression system |
Why This Matters
For applications requiring maximal transcriptional output from the lac operon under physiologically relevant transport conditions, allolactose outperforms IPTG, which cannot utilize the native concentration mechanism.
- [1] Jobe, A., & Bourgeois, S. (1972). lac repressor-operator interaction: VI. The natural inducer of the lac operon. Journal of Molecular Biology, 69(3), 397-408. View Source
- [2] Semantic Scholar. Figure 1 from: Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ beta-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor. Wheatley et al. (2013). View Source
